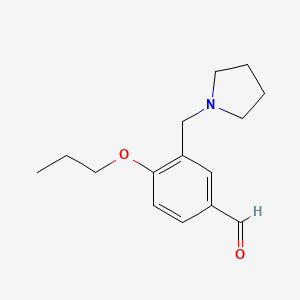

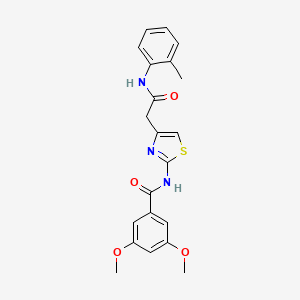

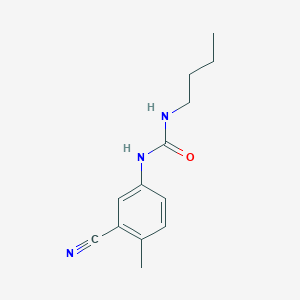

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the synthesis, structure, and reactivity of similar compounds. For instance, paper discusses the synthesis of 4-(pyr

Applications De Recherche Scientifique

Synthesis and Anticancer Applications

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde is a water-soluble aldehyde important as an intermediate for small molecule anticancer drugs. A high yield synthetic method has been established, optimizing its production through acetal reaction, nucleophilic reaction, and hydrolysis reaction, achieving a total yield of up to 68.9%. This compound serves as a key intermediate in the synthesis of anticancer agents targeting breast cancer, lymphoma, and colon cancer. The enhanced synthesis approach enables the development of derivatives as small molecule inhibitors, playing a significant role in anticancer drug research (Zhang, Cao, Xu, & Wang, 2018).

Electrocatalytic Activity and Polymerization

The compound's structure has been utilized in the study of electrochemical polymerization and its electrocatalytic activity. For example, poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) (PPy-TEMPO) electrode, prepared through electrochemical polymerization, exhibits high electrocatalytic activity for benzyl alcohol oxidation. This illustrates the potential of derivatives in electrochemical applications, highlighting its role in developing new materials with high electrocatalytic efficiency (Lu et al., 2014).

Catalytic and Synthetic Chemistry

The versatility of 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde extends into catalytic chemistry and the synthesis of novel compounds. For instance, its derivatives have been used as novel ligands for the enantioselective alkylation of benzaldehyde, showcasing their potential in asymmetric synthesis and catalysis. This application is crucial for the development of chiral molecules with high enantiomeric excess, which are valuable in pharmaceutical synthesis (Gonsalves et al., 2003).

Molecular Packing and Optical Properties

The compound's derivatives also play a role in materials science, particularly in the study of molecular packing and optical properties. For example, polymorphs of related compounds have been synthesized and characterized, providing insights into the effects of molecular conformation on solid-state properties. These studies contribute to the understanding of material behaviors and can lead to the development of novel materials with tailored optical properties (Percino et al., 2014).

Propriétés

IUPAC Name |

4-propoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-9-18-15-6-5-13(12-17)10-14(15)11-16-7-3-4-8-16/h5-6,10,12H,2-4,7-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNNQGFQYNPFSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)CN2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2538865.png)

![Tert-butyl 3-[(diethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538869.png)

![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2538875.png)

![6-Cyclopropyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2538880.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538883.png)

![N-cyclohexyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2538887.png)